Glucagon-like peptide-1 (7-36) acetate is a significant intestinal hormone that plays a crucial role in glucose metabolism. It is primarily known for stimulating glucose-induced insulin secretion from pancreatic beta cells, thereby contributing to glucose homeostasis. This peptide is derived from the proglucagon gene, which undergoes post-translational modifications to produce various forms of glucagon-like peptide-1, including the biologically active form, glucagon-like peptide-1 (7-36) amide. The acetate form enhances the stability and bioavailability of the peptide in therapeutic applications, particularly for treating type 2 diabetes mellitus.
Glucagon-like peptide-1 (7-36) acetate is synthesized in the intestinal L-cells following nutrient ingestion. The production involves enzymatic cleavage of proglucagon by prohormone convertases, specifically prohormone convertase 1. The major circulating form of this peptide in humans is glucagon-like peptide-1 (7-36) amide, which can be further modified to its acetate form for enhanced pharmacological properties .
Glucagon-like peptide-1 (7-36) acetate belongs to a class of incretin hormones that are critical for insulin regulation. It is classified as a peptide hormone and falls under the category of antidiabetic agents due to its insulinotropic effects. Its primary function is to enhance insulin secretion in response to elevated blood glucose levels, making it a target for diabetes treatment .
The synthesis of glucagon-like peptide-1 (7-36) acetate typically employs solid-phase peptide synthesis techniques, particularly Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids while protecting functional groups to ensure correct sequence assembly.
The synthesis process involves several key steps:
The molecular structure of glucagon-like peptide-1 (7-36) acetate consists of a chain of 30 amino acids with a specific sequence that contributes to its biological activity. The sequence is as follows:
The molecular formula for glucagon-like peptide-1 (7-36) acetate is , with a molecular weight of approximately 3355.71 g/mol .
Glucagon-like peptide-1 (7-36) acetate undergoes several biochemical reactions:
The degradation pathway involves enzymatic cleavage at specific sites within the peptide structure, which can be mitigated through chemical modifications such as acetylation or incorporation of non-standard amino acids.
The mechanism by which glucagon-like peptide-1 (7-36) acetate exerts its effects primarily involves:
Studies have shown that glucagon-like peptide-1 (7-36) amide significantly enhances insulin secretion in response to glucose loads, demonstrating its role as a potent incretin hormone.
Research indicates that modifications such as acetylation can significantly enhance the pharmacokinetic profile of glucagon-like peptide-1 (7-36), allowing for prolonged action and reduced frequency of administration .
Glucagon-like peptide-1 (7-36) acetate has several applications in medical science:
Glucagon-like peptide-1(7-36) amide (GLP-1(7-36)) represents the predominant bioactive form of the glucagon-like peptide-1 hormone, playing a pivotal role in postprandial glucose regulation. The acetate salt formulation (GLP-1(7-36) acetate) is a stabilized variant essential for in vitro and preclinical research, designed to overcome the inherent instability of the endogenous peptide while preserving its insulinotropic properties. This modified peptide hormone is synthesized through post-translational processing of proglucagon in intestinal L-cells and pancreatic α-cells, with its acetate formulation enhancing solubility and handling characteristics for experimental applications without altering its core biological functions [4] [8]. As a research compound, GLP-1(7-36) acetate provides crucial insights into incretin physiology and receptor signaling mechanisms, serving as a reference standard for developing therapeutic analogs targeting type 2 diabetes and obesity. Its structural and functional characteristics bridge endogenous hormone physiology and pharmaceutical development, offering a robust tool for investigating metabolic regulation pathways.
The identification of GLP-1 originated from investigations into proglucagon processing during the early 1980s. Key milestones include:
Table 1: Key Milestones in GLP-1(7-36) Identification
Year | Discovery | Researchers | Significance |
---|---|---|---|
1982 | Proglucagon cDNA cloning | Bell et al. | Revealed GLP-1 and GLP-2 sequences |
1983 | Insulinotropic activity of GLP-1(7-37) | Mojsov/Habener | Identified active core fragment |
1987 | Isolation of GLP-1(7-36) amide from humans | Holst et al. | Established dominant physiological form |
1992 | GLP-1 receptor cloning | Thorens | Enabled mechanistic studies of signaling |
The distinction between pancreatic α-cell processing (yielding glucagon) versus intestinal L-cell processing (yielding GLP-1(7-36) amide) explained tissue-specific functions of proglucagon derivatives [1]. This discovery underscored the endocrine significance of intestinal peptides in glucose homeostasis, fundamentally reshaping understanding of gut-pancreas communication.
GLP-1(7-36) is a primary mediator of the incretin effect—where oral glucose administration stimulates 2-3 times more insulin secretion than intravenous glucose at identical plasma levels. Its glucose homeostatic functions are multifaceted:
Glucose-Dependent Insulin Secretion
Glucagon Suppression
Additional Metabolic Actions
Table 2: Metabolic Functions of GLP-1(7-36) in Glucose Homeostasis
Function | Mechanism | Physiological Impact |
---|---|---|
Insulin secretion | cAMP/PKA-mediated exocytosis | Glucose-lowering without hypoglycemia |
Glucagon suppression | Somatostatin-dependent & direct α-cell inhibition | Reduces hepatic glucose output |
Gastric emptying delay | Vagal nerve inhibition | Attenuates postprandial glycemia |
β-cell mass expansion | PI3K/Akt & CREB signaling | Long-term preservation of insulin output |
Appetite regulation | Hypothalamic GLP-1R activation | Reduces caloric intake and body weight |
The acetate salt formulation retains these properties in experimental settings, enabling reproducible investigation of receptor binding kinetics and intracellular signaling pathways [10].
Native GLP-1(7-36) has an extremely short plasma half-life (<2 minutes) due to rapid enzymatic degradation and renal clearance. The acetate formulation addresses these limitations for research applications:
Degradation Mechanisms of Native GLP-1(7-36)
Acetate Salt Advantages
Table 3: Structural Features and Stabilization Strategies for GLP-1(7-36) Acetate
Structural Element | Vulnerability | Acetate Stabilization Effect |
---|---|---|
N-terminal (His⁷-Ala⁸) | DPP-4 cleavage site | Unprotected—requires DPP-4 inhibitors in assays |
α-helix (residues 13–35) | pH-dependent aggregation | Buffering maintains monomeric state |
C-terminal amide (Arg³⁶) | Enzymatic hydrolysis | Enhanced conformational stability |
Lys²⁶ residue | Chemical modification site | Free ε-amino group for conjugation studies |
Unlike therapeutic analogs (e.g., liraglutide with fatty acid acylation, exendin-4 with DPP-4 resistance), the acetate salt modifies only the counterion—not the peptide sequence—making it ideal for studying native GLP-1(7-36) bioactivity [5] [9]. This allows researchers to explore:
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: